4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
“4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been found in many biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs . This compound is a ROCK inhibitor .
Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources I found, thiazole derivatives in general have been studied for their diverse biological activities .Scientific Research Applications
Colorimetric Sensing of Fluoride Anions
A study by Younes et al. (2020) synthesized a series of benzamide derivatives, including structures related to the specified chemical, which exhibited significant colorimetric sensing capabilities for fluoride anions. This functionality was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showing potential for environmental and analytical applications where fluoride detection is necessary (Younes et al., 2020).
Anticancer Activity
Compounds structurally related to 4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer properties. Ravichandiran et al. (2019) reported the synthesis and biological evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, demonstrating potent cytotoxic activity against various human cancer cell lines. This suggests that derivatives of the specified chemical could have promising therapeutic applications in oncology (Ravichandiran et al., 2019).
Synthesis of Novel Heterocyclic Compounds
The reactivity of cyano and benzamide functional groups has been leveraged in the synthesis of diverse heterocyclic compounds. Baheti et al. (2002) described the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one, showcasing the versatility of cyano-containing benzamides in constructing complex molecular architectures with potential for various chemical and biological applications (Baheti et al., 2002).
Antibacterial Agents
Palkar et al. (2017) designed and synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, demonstrating significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research illustrates the potential of cyano-containing benzamide derivatives as scaffolds for developing new antibacterial agents (Palkar et al., 2017).
Mechanism of Action
Target of Action
A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect mycobacterium tuberculosis energetics .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in the energetics of the target organism .
Biochemical Pathways
Based on the reported effects of similar compounds on mycobacterium tuberculosis, it can be inferred that this compound may disrupt the energy metabolism of the target organism .
Result of Action
It can be inferred from related compounds that it may have a significant impact on the energetics of the target organism .
Future Directions
Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, including “4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide”, to explore their potential therapeutic applications .
Properties
IUPAC Name |
4-cyano-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c20-11-12-5-7-14(8-6-12)18(23)22-19-21-17-15-4-2-1-3-13(15)9-10-16(17)24-19/h1-8H,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIIQZRUQURHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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